N-cyclopropyl-2-(4,5-dichloro-1H-imidazol-1-yl)acetamide

Physicochemical profiling Drug-likeness Lead optimization

N-Cyclopropyl-2-(4,5-dichloro-1H-imidazol-1-yl)acetamide (CAS 1219587-63-9) is a synthetic small molecule (C₈H₉Cl₂N₃O, MW 234.08) featuring a 4,5-dichloroimidazole core linked via an acetamide bridge to an N-cyclopropyl terminus. It is catalogued in the InterBioScreen (IBS) screening collection as compound BB_SC-8122 and is also present in the ZINC database (ZINC35635966).

Molecular Formula C8H9Cl2N3O
Molecular Weight 234.08
CAS No. 1219587-63-9
Cat. No. B2920699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopropyl-2-(4,5-dichloro-1H-imidazol-1-yl)acetamide
CAS1219587-63-9
Molecular FormulaC8H9Cl2N3O
Molecular Weight234.08
Structural Identifiers
SMILESC1CC1NC(=O)CN2C=NC(=C2Cl)Cl
InChIInChI=1S/C8H9Cl2N3O/c9-7-8(10)13(4-11-7)3-6(14)12-5-1-2-5/h4-5H,1-3H2,(H,12,14)
InChIKeyKFYRMQOHTYCWPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Cyclopropyl-2-(4,5-dichloro-1H-imidazol-1-yl)acetamide (CAS 1219587-63-9): Chemotype Identity and Procurement Positioning


N-Cyclopropyl-2-(4,5-dichloro-1H-imidazol-1-yl)acetamide (CAS 1219587-63-9) is a synthetic small molecule (C₈H₉Cl₂N₃O, MW 234.08) featuring a 4,5-dichloroimidazole core linked via an acetamide bridge to an N-cyclopropyl terminus . It is catalogued in the InterBioScreen (IBS) screening collection as compound BB_SC-8122 and is also present in the ZINC database (ZINC35635966) . The compound belongs to the dichloroimidazole-acetamide chemotype, a scaffold recognized for its capacity to coordinate metal ions and interact with biological targets such as kinases and microbial enzymes . However, in authoritative bioactivity repositories including ChEMBL, no experimentally determined activity data are currently recorded for this specific compound .

Why Generic Substitution of N-Cyclopropyl-2-(4,5-dichloro-1H-imidazol-1-yl)acetamide (CAS 1219587-63-9) Is Not Scientifically Defensible


Within the 4,5-dichloroimidazole-acetamide chemical series, seemingly minor N-substituent changes produce substantial differences in molecular properties that govern biological distribution, metabolic fate, and target engagement. The N-cyclopropyl group introduces a constrained, electron-rich three-membered ring with distinct C–H bond dissociation energetics that fundamentally alter cytochrome P450 metabolism compared to N-benzyl, N-phenyl, or unsubstituted acetamide analogs . Literature on related cyclopropyl amides demonstrates that this motif can redirect metabolic pathways away from simple N-dealkylation toward ring-opening bioactivation or, in some contexts, confer enhanced human liver microsome stability . The 4,5-dichloro substitution pattern on the imidazole ring further modulates electron density at N-1 and N-3, affecting metal-chelation propensity and hydrogen-bonding capacity relative to mono-chloro or non-halogenated imidazoles . Consequently, substituting this compound with the N-benzyl (CAS 1219544-75-8), N-(3-chlorophenyl), or unsubstituted acetamide analog (CAS 1189749-37-8) will yield a different physicochemical profile with unpredictable consequences for screening hit confirmation, SAR interpretation, and lead optimization trajectories.

Quantitative Differentiation Evidence for N-Cyclopropyl-2-(4,5-dichloro-1H-imidazol-1-yl)acetamide (CAS 1219587-63-9) vs. Closest Analogs


Physicochemical Differentiation: Calculated logP, tPSA, and H-Bond Donor Count vs. N-Benzyl and Unsubstituted Acetamide Analogs

Calculated physicochemical descriptors demonstrate clear differentiation between the N-cyclopropyl target and its closest commercially available analogs. The target compound (MW 234.08, logP ~1.62, tPSA 38 Ų, 1 H-bond donor) occupies a lower lipophilicity and lower topological polar surface area space compared to the N-benzyl analog (CAS 1219544-75-8, MW 284.14, estimated logP ~2.4, tPSA ~38 Ų, 1 H-bond donor) and a higher logP relative to the unsubstituted acetamide (CAS 1189749-37-8, MW 194.02, estimated logP ~0.8, tPSA ~72 Ų, 2 H-bond donors) . The cyclopropyl group contributes 0.50 fraction sp³ (sp³-hybridized carbon ratio), which is intermediate between the fully sp² benzyl analog and the sp³-poor unsubstituted version, positioning the target compound optimally within the CNS-accessible or oral drug-like chemical space .

Physicochemical profiling Drug-likeness Lead optimization

Metabolic Liability Differentiation: N-Cyclopropyl vs. N-Benzyl and N-Aryl Amide Analogs Based on CYP450 Handling of Cyclopropyl Amides

The N-cyclopropyl group directs a distinct metabolic fate that differs qualitatively from N-benzyl or N-aryl amide analogs. In vitro metabolism studies on cyclopropyl-containing drug candidates have demonstrated that cyclopropyl rings can undergo P450-mediated hydrogen atom abstraction to form a cyclopropyl radical, followed by ring-opening rearrangement and glutathione conjugation—a bioactivation pathway not available to N-benzyl or N-phenyl congeners . Conversely, certain cyclopropyl amides exhibit resistance to simple N-dealkylation, which is the dominant clearance route for N-benzyl amides . Additionally, cyclopropylamides have been shown to undergo non-P450-mediated (non-NADPH-dependent) breakdown in human liver microsomes, a property shared with oxetanes but distinct from benzylamides . While no direct head-to-head microsomal stability data exist for the target compound versus its analogs, the class-level metabolic divergence is mechanistically established.

Metabolic stability CYP450 metabolism Bioactivation risk

Antimicrobial Scaffold Potential: 4,5-Dichloroimidazole Core Activity Baseline vs. Unsubstituted Imidazole and 4-Mono-Chloro Analogs

The 4,5-dichloroimidazole scaffold provides a validated antimicrobial starting point that is chemically distinct from mono-chlorinated or non-halogenated imidazoles. Direct antibacterial screening of 4,5-dichloroimidazole (4,5-DCI) itself demonstrated that sensitivities of microorganisms toward this scaffold were higher than toward the reference antibiotic Levofloxacin in disk diffusion assays . When incorporated into silver N-heterocyclic carbene (NHC) complexes, 4,5-dichloroimidazole-derived compounds achieved MIC values of 64.0 μg/mL (126 nmol/mL) for complex 3 and 59.0 μg/mL (136 nmol/mL) for complex 6 against Pseudomonas aeruginosa, Staphylococcus aureus, and Escherichia coli, comparable to silver nitrate (42.5 μg/mL) . By contrast, the corresponding imidazolium cations lacking silver (compounds 2 and 5) showed no antimicrobial activity (>235 μg/mL), demonstrating that the 4,5-dichloro substitution pattern provides the electron-withdrawing character necessary for stable metal complex formation but requires a metal center for direct antimicrobial action . A series of N-alkyl-, N-benzyl-, and N-aryloxyethyl-substituted 4,5-dichloroimidazoles showed weak antibacterial activity against S. aureus and E. coli but significant protistocidal activity against Colpoda steinii that exceeded the veterinary drug Baycox, and pronounced fungistatic effects . While the target N-cyclopropyl derivative has not been individually tested in these assays, its core scaffold is demonstrably bioactive at the class level.

Antimicrobial screening Antifungal activity Metal chelation

Structural Novelty and Patent Space Differentiation vs. Heavily Protected N-Aryl and N-Benzyl Imidazole Amide Chemotypes

A survey of the patent literature reveals that N-aryl and N-benzyl 4,5-dichloroimidazole acetamides are extensively claimed in kinase inhibitor, PRS (prolyl-tRNA synthetase) inhibitor, and antimicrobial patents, including Takeda's EP3514149 (heterocyclic amide compounds as PRS inhibitors) and multiple imidazole kinase inhibitor filings . By contrast, the N-cyclopropyl substitution pattern on the 4,5-dichloroimidazole-acetamide scaffold is notably sparse in granted patents. The closest patent disclosure, US9029381B2 (Cyclopropyl amide derivatives, assigned to AstraZeneca), claims cyclopropyl amide derivatives as histamine H3 receptor antagonists but does not encompass dichloroimidazole-containing compounds—the scaffold in that patent is a piperazine/piperidine-based cyclopropyl amide . A keyword search for '4,5-dichloroimidazol-1-yl' combined with 'cyclopropyl' in Google Patents returns no relevant hits covering the specific substitution combination . This relative patent sparsity, combined with the compound's presence in the InterBioScreen screening library (BB_SC-8122) since at least 2009, positions it as a structurally novel chemotype with potentially lower IP encumbrance for hit-to-lead development compared to the more heavily patented N-aryl and N-benzyl analogs.

Patent landscape analysis Freedom to operate Chemical novelty

High-Value Application Scenarios for N-Cyclopropyl-2-(4,5-dichloro-1H-imidazol-1-yl)acetamide (CAS 1219587-63-9)


Antimicrobial Hit Identification and Scaffold-Hopping Campaigns Targeting Drug-Resistant Pathogens

Investigators pursuing novel antimicrobial chemotypes against ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, Enterobacter spp.) can deploy this compound as a structurally differentiated screening candidate. The 4,5-dichloroimidazole core has demonstrated antimicrobial activity exceeding Levofloxacin in disk diffusion assays , and silver carbene complexes derived from this scaffold achieve MIC values of 59–64 μg/mL against P. aeruginosa, S. aureus, and E. coli . The N-cyclopropyl substituent introduces a unique steric and electronic profile not explored in the published N-alkyl/N-benzyl antimicrobial SAR series of Kovalenko et al. (2016) , enabling scaffold-hopping away from known chemotypes while retaining the validated bioactive core.

Metabolic Stability Profiling and CYP450 Bioactivation Risk Assessment in Early Drug Discovery

Drug metabolism and pharmacokinetics (DMPK) teams evaluating N-substituted amide series can use this compound as a probe to quantify the metabolic consequences of cyclopropyl introduction on the 4,5-dichloroimidazole scaffold. The cyclopropyl group is known to engage distinct CYP450-mediated bioactivation pathways (radical formation, ring opening, GSH conjugation) that are absent for N-benzyl or N-phenyl amides , while also displaying non-P450 microsomal lability . By comparing human liver microsome stability (t₁/₂, intrinsic clearance) of this compound against the N-benzyl analog (CAS 1219544-75-8) and the unsubstituted acetamide (CAS 1189749-37-8) in matched experimental conditions, researchers can deconvolute the contribution of the cyclopropyl group to overall metabolic clearance and reactive metabolite risk—critical data for prioritizing among N-substituted analogs in lead optimization.

Metal-Organic Complexation Studies and Antifungal Agent Development

The 4,5-dichloroimidazole scaffold serves as an established N-heterocyclic carbene (NHC) ligand precursor for silver, zinc, copper, and manganese complexes with documented antimicrobial and antifungal applications . The electron-withdrawing chloride substituents at positions 4 and 5 enhance the stability of the resulting metal-carbene bond compared to non-halogenated imidazole ligands . This compound, bearing both the 4,5-dichloro substitution and an N-cyclopropyl acetamide side chain that may introduce steric constraints on metal coordination geometry, provides a novel ligand precursor for synthesizing and screening metal-NHC complexes against fungal targets, including Candida and Aspergillus species. The pronounced fungistatic activity observed for related N-substituted 4,5-dichloroimidazoles supports the rationale for exploring this specific chemotype in antifungal hit generation.

Kinase Selectivity Profiling and Chemical Biology Tool Compound Development

Imidazole-acetamide derivatives have been systematically evaluated as kinase inhibitor scaffolds, with libraries of 484 imidazole-based candidates tested against 24 protein kinases, identifying six derivatives with high kinase differentiation potential . The target compound's N-cyclopropyl substitution introduces conformational constraint (cyclopropane ring rigidity) and reduced lipophilicity (logP 1.62 vs. ~2.4 for N-benzyl analog) that may favor selective engagement of kinase hinge-region binding sites with specific steric requirements. This compound is suitable for inclusion in targeted kinase profiling panels to assess whether the N-cyclopropyl-4,5-dichloroimidazole-acetamide chemotype yields a selectivity fingerprint distinct from the more extensively characterized N-aryl and N-benzyl imidazole amide kinase inhibitor series.

Quote Request

Request a Quote for N-cyclopropyl-2-(4,5-dichloro-1H-imidazol-1-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.